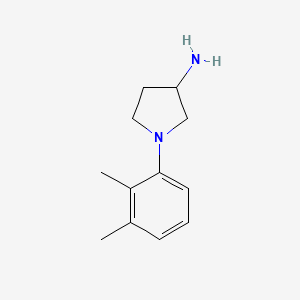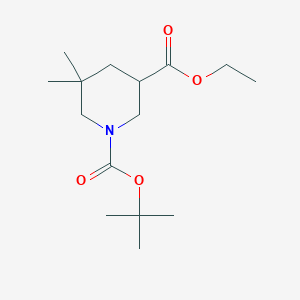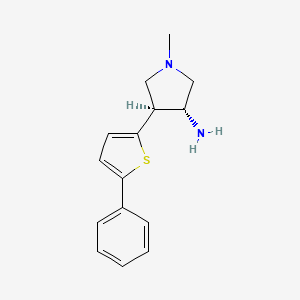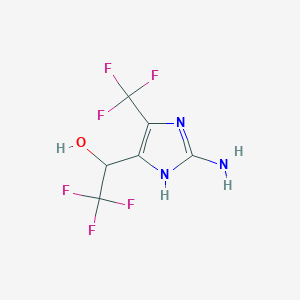
1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol is a compound that features both an imidazole ring and a trifluoromethyl group. This combination of functional groups imparts unique chemical and physical properties to the molecule, making it of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol typically involves the reaction of trifluoromethylated ketones with amines under specific conditions. For instance, trifluoromethylated ketones can be added dropwise to a solution of 2,6-diaminopyridine in methanol at 0°C, followed by heating under reflux for 24 hours . This method allows for the formation of the desired imidazole derivative with high specificity.
Análisis De Reacciones Químicas
1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism by which 1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The imidazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound within the active sites of enzymes or receptors .
Comparación Con Compuestos Similares
1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol can be compared with other trifluoromethyl-containing compounds such as:
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: This compound also features a trifluoromethyl group but has a different heterocyclic ring structure, leading to distinct chemical and biological properties.
Trifluoromethylated ketones: These compounds are precursors in the synthesis of various fluorinated derivatives and have applications in organic synthesis.
The uniqueness of this compound lies in its combination of an imidazole ring and a trifluoromethyl group, which imparts a unique set of chemical and physical properties that are valuable in multiple fields of research and industry.
Propiedades
Fórmula molecular |
C6H5F6N3O |
|---|---|
Peso molecular |
249.11 g/mol |
Nombre IUPAC |
1-[2-amino-4-(trifluoromethyl)-1H-imidazol-5-yl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C6H5F6N3O/c7-5(8,9)2-1(14-4(13)15-2)3(16)6(10,11)12/h3,16H,(H3,13,14,15) |
Clave InChI |
ZFYGWMGIWKVLRD-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(N1)N)C(F)(F)F)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15227765.png)

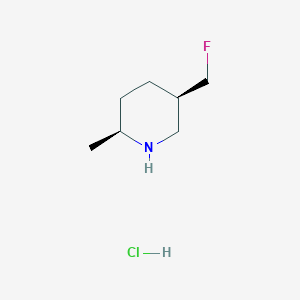
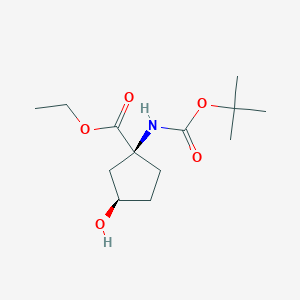
![6-Bromo-2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B15227792.png)

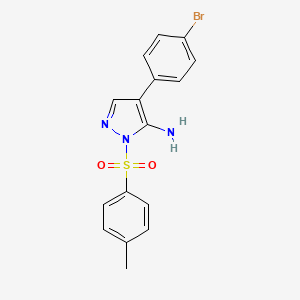
![3-amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B15227807.png)
![Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one](/img/structure/B15227817.png)
![(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl 3-bromobenzoate](/img/structure/B15227829.png)
